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3,7-Dichloroquinolin-8-ol
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Overview
Description
3,7-Dichloroquinolin-8-ol is a synthetic compound belonging to the quinoline family. It is characterized by the presence of chlorine atoms at the 3rd and 7th positions and a hydroxyl group at the 8th position on the quinoline ring. This compound is known for its antimicrobial properties and is used in various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Dichloroquinolin-8-ol can be synthesized through the chlorination of quinolin-8-ol. The process involves the introduction of chlorine atoms at specific positions on the quinoline ring. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride, under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to maintain optimal reaction conditions. The product is then purified through crystallization or distillation to obtain the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can yield various reduced forms, depending on the reducing agents used.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemical research, 3,7-Dichloroquinolin-8-ol serves as:
- Reagent in Organic Synthesis : Utilized in various synthetic pathways to create more complex molecules.
- Intermediate in Chemical Production : Acts as a precursor for synthesizing other quinoline derivatives.
Biology
The compound exhibits significant biological activities:
-
Antimicrobial Properties :
- Effective against a broad spectrum of bacteria and fungi.
- Mechanism: Disruption of cell membrane integrity leading to cell lysis.
- Antimalarial Activity :
- Anticancer Potential :
Industrial Applications
In industrial settings, this compound is utilized for:
- Production of Antiseptics and Disinfectants : Due to its effective antimicrobial properties.
- Pharmaceutical Formulations : Incorporated into topical treatments for skin infections and other microbial diseases .
Case Studies
-
Antimicrobial Efficacy Study :
- A study reported that this compound exhibited an inhibition zone ranging from 12.5 ± 0.63 mm to 23.8 ± 1.5 mm against various bacterial strains, demonstrating its potential as an antimicrobial agent.
- Antimalarial Research :
- Cancer Cell Line Studies :
Mechanism of Action
The exact mechanism of action of 3,7-Dichloroquinolin-8-ol is not fully understood. it is believed to exert its effects by interfering with microbial cell processes. It may inhibit the synthesis of essential cellular components or disrupt cell membrane integrity, leading to cell death. Additionally, it has been shown to induce SOS-DNA repair mechanisms in bacteria, suggesting potential genotoxic effects.
Comparison with Similar Compounds
5,7-Dichloroquinolin-8-ol: Similar structure with chlorine atoms at the 5th and 7th positions.
5-Chloroquinolin-8-ol: Contains a single chlorine atom at the 5th position.
5,7-Diiodoquinolin-8-ol: Contains iodine atoms instead of chlorine at the 5th and 7th positions.
8-Hydroxyquinoline: Lacks chlorine atoms but has a hydroxyl group at the 8th position.
Uniqueness: 3,7-Dichloroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3rd and 7th positions enhances its antimicrobial activity compared to other quinoline derivatives.
Biological Activity
3,7-Dichloroquinolin-8-ol, a derivative of 8-hydroxyquinoline, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two chlorine atoms at the 3 and 7 positions of the quinoline ring, which significantly influences its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
2. Anticancer Properties
The compound has shown promise in cancer research. It acts as an inhibitor of specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of 8-hydroxyquinoline have been reported to exhibit cytotoxic effects against breast and prostate cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents enhances its antiproliferative efficacy .
3. Antiviral Activity
Recent studies have explored the antiviral potential of this compound. It has been identified as a potential inhibitor of viral replication in vitro, particularly against strains such as HIV and influenza . The antiviral mechanism is believed to involve interference with viral entry or replication processes.
Case Study 1: Antimicrobial Efficacy
In a comprehensive study assessing the antimicrobial activity of several quinoline derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at low micromolar concentrations, indicating strong antimicrobial potential .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound revealed that it could reduce the viability of MCF-7 breast cancer cells significantly. The study utilized various assays (MTT and flow cytometry) to confirm that the compound induces apoptosis through caspase activation .
The biological activity of this compound is attributed to several mechanisms:
- Chelation Properties : Like other 8-hydroxyquinoline derivatives, it may chelate metal ions essential for microbial growth or cancer cell proliferation.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in cellular metabolism and viral replication.
Pharmacokinetics
Pharmacokinetic studies indicate that after oral administration, this compound is rapidly absorbed with peak plasma concentrations occurring within a few hours post-dose. The compound undergoes extensive metabolism, with metabolites detected in plasma suggesting active biotransformation processes .
Data Tables
Properties
CAS No. |
89588-84-1 |
---|---|
Molecular Formula |
C9H5Cl2NO |
Molecular Weight |
214.04 g/mol |
IUPAC Name |
3,7-dichloroquinolin-8-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-3-5-1-2-7(11)9(13)8(5)12-4-6/h1-4,13H |
InChI Key |
RFJJQNPTZCMYRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)O)Cl |
Origin of Product |
United States |
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